N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea
Description
The exact mass of the compound this compound is 386.08711818 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-24-15-10-6-5-9-14(15)19-17(23)20-18-22-21-16(26-18)12-25-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYZULLHXTUJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea is believed to be the Protein Kinase PKnB from Mycobacterium Tuberculosis. PKnB is a trans-membrane Ser/Thr protein kinase (STPK) highly conserved in Gram-positive bacteria and apparently essential for Mycobacterial viability.
Mode of Action
The compound interacts with its target, PKnB, by disrupting processes related to DNA replication. This allows it to inhibit the replication of both bacterial and cancer cells. The compound’s mode of action is connected with the fact that the 1,3,4-thiadiazole heterocyclic ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases.
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication and cell division. It disrupts the normal functioning of these pathways, leading to the inhibition of cell replication. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring.
Result of Action
The result of the compound’s action is the inhibition of cell replication, which can lead to cell death. This makes the compound a potential anticancer agent. The most active compounds are N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide 28 and N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide 29.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
